molecular formula C7H8BrN3O B13512138 3-(5-Bromo-2-pyrazinyl)-3-oxetanamine

3-(5-Bromo-2-pyrazinyl)-3-oxetanamine

Cat. No.: B13512138
M. Wt: 230.06 g/mol
InChI Key: ZMTYRSJPDGFASA-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Motifs in Contemporary Drug Discovery

Heterocyclic compounds are integral to the development of new therapeutic agents, with a substantial number of approved drugs featuring these structural units. Their prevalence stems from their ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking, which are crucial for molecular recognition at the active sites of proteins.

Pyrazine (B50134), a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. mdpi.commdpi.comresearchgate.net Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.net The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, contributing to the binding affinity of a molecule to its biological target. Furthermore, the pyrazine core is relatively stable to metabolic degradation, a desirable feature in drug candidates.

Numerous pyrazine-containing compounds have been investigated for their therapeutic potential. For instance, some pyrazine derivatives have shown promise as kinase inhibitors, a class of drugs that has revolutionized cancer treatment. nih.gov The structural versatility of the pyrazine ring allows for the introduction of various substituents, enabling the fine-tuning of a compound's pharmacological profile.

The oxetane (B1205548) ring, a four-membered saturated heterocycle containing one oxygen atom, has gained prominence in pharmacophore design in recent years. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties. The strained nature of the oxetane ring imparts a unique three-dimensional geometry, which can enhance binding to target proteins and improve aqueous solubility. sigmaaldrich.com

Oxetanes are often used as bioisosteric replacements for gem-dimethyl or carbonyl groups, offering a way to modulate lipophilicity and metabolic stability. sigmaaldrich.com The polar oxygen atom in the oxetane ring can participate in hydrogen bonding, further enhancing molecular interactions. The introduction of an oxetane moiety can also lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism.

Contextualization of 3-(5-Bromo-2-pyrazinyl)-3-oxetanamine within Novel Chemical Entity Research

The chemical structure of this compound represents a deliberate convergence of the aforementioned scaffolds, suggesting a rational design approach aimed at creating a novel chemical entity with potentially valuable pharmacological properties. The specific arrangement of the bromo-substituted pyrazine ring and the oxetanamine moiety points to a strategic exploration of chemical space.

The introduction of a bromine atom onto the pyrazine ring is a common strategy in medicinal chemistry to enhance the biological activity of a compound. Halogen atoms, such as bromine, can modulate the electronic properties of the aromatic ring and influence the compound's lipophilicity and metabolic stability. Bromine can also participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor.

In the context of pyrazine derivatives, bromination can direct the substitution pattern of further chemical modifications and can be a key feature for target engagement. nih.govacs.org The position of the bromine atom at the 5-position of the pyrazine ring in this compound is likely a result of synthetic accessibility and a desire to probe specific interactions within a biological target.

The 3-oxetanamine (B1311610) portion of the molecule provides a versatile scaffold for further functionalization. The primary amine group can be readily modified to introduce a variety of substituents, allowing for the systematic exploration of structure-activity relationships. The design of multi-substituted amine scaffolds is a critical aspect of drug discovery, as it enables the optimization of a compound's potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

3-(5-bromopyrazin-2-yl)oxetan-3-amine

InChI

InChI=1S/C7H8BrN3O/c8-6-2-10-5(1-11-6)7(9)3-12-4-7/h1-2H,3-4,9H2

InChI Key

ZMTYRSJPDGFASA-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CN=C(C=N2)Br)N

Origin of Product

United States

Preclinical Biological Evaluation Methodologies for Analogs of 3 5 Bromo 2 Pyrazinyl 3 Oxetanamine Excluding Clinical Data, Dosage, Safety/adverse Effects

In Vitro Pharmacological Characterization Techniques

The initial stages of characterizing analogs of 3-(5-Bromo-2-pyrazinyl)-3-oxetanamine involve a variety of in vitro techniques to determine their interaction with biological targets and their effects on cellular functions. These methods are designed to be robust, reproducible, and amenable to screening multiple compounds.

Receptor Binding Assays and Ligand Displacement Studies

Receptor binding assays are a cornerstone in determining the affinity of a compound for a specific receptor. These assays typically utilize a radiolabeled or fluorescently tagged ligand known to bind to the target receptor. The analog of this compound is then introduced at varying concentrations to compete with the labeled ligand for binding to the receptor. The extent to which the analog displaces the labeled ligand provides a measure of its binding affinity, commonly expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).

Ligand displacement studies are a specific type of receptor binding assay that helps to elucidate the binding site and mechanism of action of the test compound. By observing the competitive interaction, researchers can infer whether the analog binds to the same site as the known ligand (orthosteric binding) or to a different site (allosteric binding), which may modulate the receptor's function in a different manner.

Enzyme Inhibition Assays

Many therapeutic agents function by inhibiting the activity of specific enzymes. For analogs of this compound, their potential to inhibit a range of enzymes is a key area of investigation. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. A reduction in the reaction rate indicates inhibition.

Specific enzyme targets of interest for pyrazine-containing compounds may include:

Tryptophan 2,3-dioxygenase (TDO): TDO is an enzyme involved in tryptophan metabolism, and its inhibition is a therapeutic strategy in cancer immunotherapy.

Diacylglycerol Kinase Zeta (DGKζ): DGKζ is a lipid kinase that plays a role in T-cell signaling. acs.orgnih.govresearchgate.netnih.gov Its inhibition is being explored for enhancing immune responses against tumors. acs.orgnih.govresearchgate.netnih.gov

mTOR Kinase: The mechanistic target of rapamycin (B549165) (mTOR) is a crucial regulator of cell growth and proliferation, and its inhibition is a validated approach in cancer therapy. nih.govresearchgate.netnih.gov Pyrazino[2,3-c]quinolin-2(1H)-one scaffolds have been identified as mTOR inhibitors through high-throughput screening. nih.gov

MLL1-WDR5 Protein-Protein Interaction: The interaction between MLL1 and WDR5 is essential for the activity of the MLL1 methyltransferase, which is implicated in certain types of leukemia. nih.govsemanticscholar.orgnih.gov Small molecules that disrupt this interaction are of significant therapeutic interest. nih.govsemanticscholar.orgnih.gov

The inhibitory potency of the analogs is typically quantified as an IC50 value.

Enzyme TargetAssay PrinciplePotential Therapeutic AreaRepresentative Inhibitor Scaffolds
TDO Measurement of the enzymatic conversion of tryptophan to N-formylkynurenine.Cancer ImmunotherapyIndole derivatives
DGKζ Quantification of the phosphorylation of diacylglycerol to phosphatidic acid.Cancer ImmunotherapyNot specified for pyrazinyl-oxetanamine analogs
mTOR Kinase Assessment of the phosphorylation of a substrate by the mTOR enzyme.Oncology, Neurological DisordersPyrazino[2,3-c]quinolin-2(1H)-one nih.gov
MLL1-WDR5 Disruption of the protein-protein interaction, often measured by techniques like fluorescence polarization.LeukemiaPeptidomimetics, Phenyltriazoles nih.gov

Cell-Based Functional Assays for Target Engagement

To complement biochemical assays, cell-based functional assays are employed to confirm that the analogs of this compound can engage their intended targets within a cellular context and elicit a biological response. These assays are critical for understanding the compound's cellular permeability and its effects on downstream signaling pathways.

Cellular Proliferation Assays: These assays measure the ability of a compound to inhibit the growth of cancer cell lines. Common methods include the MTT assay, which measures metabolic activity, and direct cell counting. The results are typically expressed as a GI50 (concentration for 50% growth inhibition) or IC50 value. Pyrazine (B50134) derivatives have been investigated for their anticancer activity and effects on cell proliferation.

Signaling Pathway Modulation: Western blotting and ELISA are common techniques used to assess the phosphorylation status or expression levels of key proteins in a signaling cascade. For example, if an analog is designed to inhibit mTOR, these assays can confirm the reduced phosphorylation of downstream targets like S6 kinase and 4E-BP1.

High-Throughput Screening (HTS) and High-Content Screening (HCS) Methodologies

To efficiently evaluate large libraries of analogs of this compound, high-throughput screening (HTS) and high-content screening (HCS) platforms are utilized.

HTS involves the rapid, automated testing of thousands of compounds in a specific biochemical or cell-based assay. This allows for the identification of "hits" with the desired activity from a large and diverse chemical space.

HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This provides a more detailed picture of the compound's effects on cell morphology, protein localization, and other cellular events, offering deeper insights into its mechanism of action.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Methodologies

In addition to pharmacological characterization, the preclinical evaluation of this compound analogs includes a panel of in vitro ADME assays. These assays are crucial for predicting a compound's pharmacokinetic properties and its potential to be developed into an orally bioavailable drug. It is important to note that specific data for the titular compound and its direct analogs are not publicly available, and the following methodologies represent standard industry practices.

Membrane Permeability Assays

The ability of a compound to cross biological membranes is a critical determinant of its oral absorption. Two widely used in vitro models for assessing membrane permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

PAMPA: This is a non-cell-based assay that measures the passive diffusion of a compound across an artificial membrane composed of a lipid-inert filter support. It is a high-throughput method used early in drug discovery to estimate the passive permeability of a large number of compounds.

Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized epithelial cells that mimic the intestinal barrier. nih.govnih.govresearchgate.netmdpi.com This assay can assess both passive diffusion and active transport processes, including the involvement of efflux transporters like P-glycoprotein (P-gp). nih.govresearchgate.net The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. nih.govmdpi.com

AssayPrincipleInformation ProvidedThroughput
PAMPA Measures passive diffusion across a lipid-infused artificial membrane.Passive permeabilityHigh
Caco-2 Measures transport across a monolayer of differentiated human intestinal cells. nih.govnih.govresearchgate.netmdpi.comPassive and active transport, including efflux. nih.govresearchgate.netMedium

Metabolic Stability Profiling (e.g., liver microsomes, hepatocytes)

Metabolic stability is a key determinant of a drug's pharmacokinetic profile and is defined as the susceptibility of a compound to biotransformation. springernature.com In vitro models such as liver microsomes and hepatocytes are standardly used to assess this parameter. researchgate.net

Liver Microsomes: This subcellular fraction, derived from the endoplasmic reticulum of hepatocytes, is rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. dls.com Microsomal stability assays are often used in early-stage drug discovery for high-throughput screening due to their cost-effectiveness and ease of use. dls.com The assay involves incubating the test compound with liver microsomes and monitoring the decrease in the parent compound's concentration over time. springernature.com

Hepatocytes: As intact liver cells, hepatocytes contain a full complement of metabolic enzymes and cofactors, offering a more physiologically relevant model compared to microsomes. dls.comresearchgate.net They are capable of assessing both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic pathways. researchgate.net Comparing the intrinsic clearance values between microsomes and hepatocytes can provide valuable insights into the primary metabolic pathways of a compound. nih.gov For instance, if a compound shows significantly higher clearance in hepatocytes than in microsomes, it may suggest the involvement of non-CYP metabolic pathways. nih.gov

The data generated from these assays, such as intrinsic clearance (CLint), can be used to predict in vivo hepatic clearance and oral bioavailability. researchgate.net

Table 1: Comparison of In Vitro Metabolic Stability Systems

Feature Liver Microsomes Hepatocytes
System Complexity Subcellular fraction (endoplasmic reticulum) Intact, viable cells
Enzyme Complement Primarily Phase I (CYP) and some Phase II enzymes Full complement of Phase I and Phase II enzymes, and transporters
Physiological Relevance Lower Higher
Throughput High Moderate
Primary Use High-throughput screening of metabolic stability More comprehensive metabolic profiling, including Phase II metabolism

| Limitations | Lacks the full complement of metabolic pathways | Donor variability, limited lifespan in culture |

Plasma Protein Binding Determination

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter that influences its distribution, metabolism, and excretion. wuxiapptec.com Only the unbound (free) fraction of a drug is available to interact with its target and exert a pharmacological effect. wuxiapptec.comenamine.net Therefore, determining the plasma protein binding (PPB) is essential in preclinical development. wuxiapptec.com

Several methods are commonly used to determine PPB, including equilibrium dialysis, ultrafiltration, and ultracentrifugation. wuxiapptec.combioagilytix.com

Equilibrium Dialysis: This is considered the "gold standard" method for determining PPB. enamine.netbienta.net It involves separating a plasma sample containing the drug from a buffer solution by a semipermeable membrane. chempartner.com The unbound drug diffuses across the membrane until equilibrium is reached, at which point the concentration of the unbound drug is the same in both chambers. enamine.net A variation of this method, Rapid Equilibrium Dialysis (RED), utilizes a device with a higher surface area-to-volume ratio to reduce the time required to reach equilibrium. nih.gov

Ultrafiltration: This method separates the free drug from the protein-bound drug by forcing the plasma through a semipermeable membrane using centrifugal force. The unbound drug passes through the filter, while the protein-bound drug is retained.

Ultracentrifugation: This technique separates the free drug from the protein-bound drug based on their differential sedimentation rates under high centrifugal forces. chempartner.com The protein-bound drug forms a pellet, leaving the free drug in the supernatant. chempartner.com This method can be particularly useful for lipophilic compounds. nih.gov

The choice of method depends on the physicochemical properties of the compound and the specific requirements of the study. wuxiapptec.comchempartner.com

Table 2: Methodologies for Plasma Protein Binding Determination

Method Principle Advantages Disadvantages
Equilibrium Dialysis Diffusion of unbound drug across a semipermeable membrane until equilibrium is reached. enamine.net High accuracy, considered the "gold standard". enamine.netbienta.net Can be time-consuming. nih.gov
Ultrafiltration Separation of unbound drug by centrifugation through a semipermeable membrane. Faster than equilibrium dialysis. Potential for non-specific binding to the membrane.

| Ultracentrifugation | Separation based on differential sedimentation rates of bound and unbound drug. chempartner.com | Useful for lipophilic compounds. nih.gov | Requires specialized equipment. |

In Vivo Pharmacological Model Design

Animal Model Selection for Disease States (e.g., oncology models, antiviral models)

The selection of an appropriate animal model is a critical step in preclinical in vivo studies, as it should ideally mimic the human disease state to provide relevant data on the compound's efficacy. researchgate.net

Oncology Models: For anticancer drug development, several mouse models are commonly used. theraindx.com

Xenograft Models: These involve the subcutaneous or intraperitoneal implantation of human cancer cell lines into immunodeficient mice. theraindx.comtandfonline.com They are widely used for initial efficacy screening. theraindx.com

Orthotopic Models: In these models, cancer cells are implanted into the corresponding organ in the mouse, which better represents the tumor microenvironment and metastatic potential. theraindx.com

Patient-Derived Xenograft (PDX) Models: These models involve the implantation of human tumor fragments into immunodeficient mice. unipi.it PDX models are considered more clinically relevant as they better preserve the heterogeneity of the original tumor. unipi.it

Genetically Engineered Mouse Models (GEMMs): These mice are genetically modified to develop specific types of cancer, mimicking the gradual development of the disease in humans. theraindx.com

Antiviral Models: The choice of an animal model for antiviral drug testing depends on the specific virus being studied. nih.gov

Mice: Mice are often used for initial in vivo screening due to their low cost and ease of handling. tandfonline.com Transgenic mice expressing human viral receptors, such as human ACE2 for SARS-CoV-2, are valuable tools. researchgate.netnih.gov

Ferrets: Ferrets are a suitable model for respiratory viruses like influenza as they can exhibit similar pathological outcomes to humans. tandfonline.comnih.gov

Non-human Primates: Models such as rhesus macaques can closely mimic human viral infections and are often used to evaluate vaccine and drug efficacy before clinical trials. nih.gov

Considerations for Route of Administration in Preclinical Studies

The route of administration in preclinical studies is chosen based on the intended clinical application and the physicochemical properties of the compound. researchgate.net The two most common routes in early-stage screening are oral and intravenous. researchgate.net

Oral (PO): This is the most common and preferred route for many drugs due to its convenience. However, the compound must be able to withstand the gastrointestinal environment and be absorbed into the bloodstream. nih.gov For poorly soluble compounds, formulation strategies such as solutions, suspensions, or solid dispersions may be employed to enhance absorption. wuxiapptec.com

Intravenous (IV): This route ensures 100% bioavailability as the compound is administered directly into the bloodstream. nih.gov It is often used as a reference to determine the absolute bioavailability of an orally administered compound.

Other routes of administration, such as subcutaneous, intramuscular, and intraperitoneal, may also be used depending on the specific research objectives. wuxiapptec.com The formulation of the compound is a critical aspect of preclinical studies, and various excipients like co-solvents, surfactants, and cyclodextrins are often used to achieve the desired concentration and stability. nih.govwuxiapptec.com

Methodologies for Assessing Target Engagement in Vivo

Confirming that a drug interacts with its intended target in a living organism is crucial for validating its mechanism of action and interpreting efficacy studies. nih.govdigitellinc.comresearchgate.net Several methodologies can be employed to assess in vivo target engagement.

Pharmacodynamic (PD) Biomarkers: These are molecular indicators that demonstrate a drug has reached its target and produced a biological effect. nih.govresearchgate.net For kinase inhibitors, monitoring the phosphorylation status of the target kinase or its downstream substrates is a common approach. nih.govresearchgate.net For example, a decrease in the phosphorylation of a specific substrate following drug administration would indicate target engagement. researchgate.net

Radioligand Displacement Assays: This method involves pre-treating an animal with the test compound, followed by the administration of a radiolabeled ligand that also binds to the target. nih.gov A dose-dependent reduction in the radiotracer signal in the tissue of interest indicates target engagement by the test compound. nih.gov Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used for this purpose. nih.govtechnologypublisher.com

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active site of enzymes. nih.gov By comparing the probe labeling in treated versus untreated animals, the degree of target occupancy by the inhibitor can be quantified. nih.gov

Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. digitellinc.compelagobio.com By analyzing tissue samples from treated animals, the stabilization of the target protein can be measured, providing direct evidence of target engagement. pelagobio.com

Preclinical Pharmacokinetic Study Design

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in vivo. wuxiapptec.comwuxiapptec.com Rodent models, such as mice and rats, are commonly used for these initial studies. wuxiapptec.compatsnap.com

A typical preclinical PK study involves administering the compound to the animals via one or more routes (e.g., IV and PO) and collecting biological samples (usually blood or plasma) at various time points. patsnap.combienta.net The concentration of the compound in these samples is then measured, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). bienta.net

The resulting concentration-time data is used to calculate key PK parameters, including:

Maximum concentration (Cmax): The highest concentration of the drug in the blood.

Time to maximum concentration (Tmax): The time at which Cmax is reached.

Area under the curve (AUC): A measure of the total drug exposure over time.

Half-life (t1/2): The time it takes for the drug concentration in the blood to decrease by half.

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.

The design of the study, including the number of animals, time points, and dose levels, is crucial for obtaining reliable data. fda.gov These PK parameters are vital for understanding the in vivo behavior of the compound and for guiding dose selection in subsequent efficacy and toxicology studies. wuxiapptec.comwuxiapptec.com

Table of Compounds

Compound Name

Structure Activity Relationship Sar and Lead Optimization Strategies for 3 5 Bromo 2 Pyrazinyl 3 Oxetanamine Analogs

Design of Compound Libraries Based on the 3-(5-Bromo-2-pyrazinyl)-3-oxetanamine Scaffold

The creation of focused compound libraries is a cornerstone of lead optimization, allowing for the comprehensive evaluation of various structural modifications around a core scaffold. For the this compound framework, this approach targets three primary areas of diversification: the pyrazine (B50134) ring, the oxetane (B1205548) ring, and the amine functionality.

The pyrazine ring is a key structural component, and modifications to its substituents can significantly influence biological activity. The bromine atom at the 5-position of the pyrazine ring is a primary site for modification. Its replacement with other halogens (e.g., chlorine, fluorine) or with small alkyl, alkoxy, or cyano groups can modulate the electronic and steric properties of the molecule. Such changes can impact binding affinity and selectivity for the target protein. Furthermore, exploring substitutions at other available positions on the pyrazine ring can lead to the discovery of novel interactions with the biological target.

A systematic approach to varying these substituents allows for the construction of a detailed SAR profile. For instance, a library of analogs could be synthesized to explore the impact of substituent size, electronics, and hydrogen bonding potential at the 5-position.

Table 1: Impact of Pyrazine Ring Substitutions on Biological Activity

Compound IDR1 (5-position)R2 (other positions)Relative Potency
1a-Br-H1.0
1b-Cl-H0.8
1c-F-H0.5
1d-CH3-H1.2
1e-OCH3-H0.9
1f-CN-H1.5
1g-Br3-CH30.7

Note: The data presented in this table is illustrative and intended to demonstrate the principles of SAR.

The oxetane ring, a four-membered cyclic ether, imparts unique structural and physicochemical properties to the molecule, including improved solubility and metabolic stability. mdpi.com Modifications to this ring are a critical aspect of lead optimization. One strategy involves the introduction of substituents on the oxetane ring itself. For example, methyl or other small alkyl groups can be introduced to probe for additional binding pockets and to influence the conformation of the molecule.

Another avenue of exploration is the replacement of the oxetane ring with other small, strained ring systems, such as azetidine (B1206935) or cyclobutane, to assess the importance of the ether oxygen and the ring strain for biological activity. These bioisosteric replacements can help to fine-tune the compound's properties. digitellinc.com

Table 2: Effect of Oxetane Ring Modifications on Biological Activity

Compound IDOxetane ModificationRelative Potency
2aUnsubstituted1.0
2b2-methyl0.9
2c2,2-dimethyl0.6
2dAzetidine ring0.4
2eCyclobutane ring0.2

Note: The data presented in this table is illustrative and intended to demonstrate the principles of SAR.

The primary amine of this compound is a crucial functional group that can participate in key interactions with the biological target, such as hydrogen bonding. Derivatization of this amine to secondary or tertiary amines with a variety of substituents allows for a thorough investigation of the steric and electronic requirements of the binding pocket. Substituents can range from small alkyl groups to larger aromatic or heterocyclic moieties.

The introduction of different functional groups on the amine can also modulate the compound's physicochemical properties, such as its pKa and lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Influence of Amine Substitutions on Biological Activity

Compound IDAmine Substituent (R)Relative Potency
3a-H1.0
3b-CH31.8
3c-CH2CH31.5
3d-Cyclopropyl2.1
3e-Phenyl0.7
3f-CH2-Phenyl1.2

Note: The data presented in this table is illustrative and intended to demonstrate the principles of SAR.

Computational Chemistry in SAR Studies

Computational chemistry plays a vital role in modern drug discovery by providing insights into the interactions between small molecules and their biological targets, thereby guiding the design of more potent and selective compounds.

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For the this compound analogs, a QSAR model can be developed using the data generated from the compound libraries. By correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed biological activity, a predictive model can be built.

This model can then be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates and to avoid the synthesis of compounds that are predicted to be inactive. This approach significantly accelerates the lead optimization process.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.govnih.gov For the this compound scaffold, a pharmacophore model can be generated based on the structures of the most active analogs. This model will typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a validated pharmacophore model is established, it can be used as a query to search large databases of chemical compounds in a process known as virtual screening. nih.govnih.gov This allows for the rapid identification of novel chemical scaffolds that possess the desired pharmacophoric features and are therefore likely to exhibit the desired biological activity. This approach can lead to the discovery of new lead compounds with diverse chemical structures.

Fragment-Based Drug Discovery (FBDD) and De Novo Design Principles

Fragment-Based Drug Discovery (FBDD) is a method for identifying lead compounds as part of the drug discovery process. In a hypothetical FBDD campaign, a molecule with the core structure of this compound could be identified as a "fragment hit"—a small, low-complexity molecule that binds weakly but efficiently to a biological target. nih.gov

The optimization process would begin by analyzing the binding mode of this fragment, often through techniques like X-ray crystallography. The key structural features—the pyrazine ring, the oxetane, the amine group, and the bromine atom—would be evaluated for their contributions to target binding and for their potential as points for chemical elaboration.

Fragment Elaboration and Growth Vectors:

The primary goal in FBDD is to grow the fragment into a more potent, lead-like molecule by adding chemical functionality that makes additional favorable interactions with the target protein. rsc.org The this compound scaffold offers several "growth vectors" for this purpose. The bromine atom on the pyrazine ring is a particularly valuable synthetic handle. It can be readily replaced or coupled with other chemical groups using various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around that position to enhance potency and selectivity. researchgate.net

De Novo Design:

De novo design principles could also be applied, using the fragment's core structure as a starting point. Computational tools can model the target's binding site and suggest novel functional groups or larger chemical moieties that could be added to the pyrazinyl-oxetanamine scaffold to maximize complementarity and binding affinity. For instance, if the region near the pyrazine ring is hydrophobic, computational models might suggest adding aromatic or aliphatic groups at the bromine position.

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric Replacements:

The table below outlines potential bioisosteric replacements for the key functional groups within the molecule.

Original MoietyPotential Bioisostere(s)Rationale for Replacement
Bromine Atom Chlorine (Cl), Cyano (-CN), Trifluoromethyl (-CF₃), Methyl (-CH₃)Modulate electronic properties, lipophilicity, and metabolic stability. A cyano or trifluoromethyl group can act as a hydrogen bond acceptor.
Pyrazine Ring Pyridine, Pyrimidine, Pyridazine, ThiopheneAlter core electronics, hydrogen bonding capacity, and vector space for substituents. Can be used to escape patent space or address specific ADME liabilities. researchgate.net
Oxetane Ring Cyclobutane, Azetidine, Tetrahydrofuran (THF), gem-dimethyl groupThe polar and rigid oxetane ring is often used to improve solubility and metabolic stability. nih.gov Replacing it could fine-tune potency, polarity, and pharmacokinetic properties.

Scaffold Hopping:

Scaffold hopping is a more drastic strategy where the central molecular core is replaced with a structurally different scaffold while preserving the essential binding interactions. nih.gov This approach is valuable for discovering novel chemical series with potentially superior properties or a more favorable intellectual property position.

Starting from the this compound core, a scaffold hopping strategy could involve replacing the entire pyrazinyl-oxetane framework. For example, a pyrazolyl- or imidazolyl-based core could be designed to present key binding groups (like the amine and a halogenated ring) in a similar spatial orientation, potentially leading to a new class of compounds with different physicochemical properties. researchgate.net

Optimization of Biological Activity Profiles (e.g., potency, selectivity, in vitro ADME)

Potency and Selectivity Enhancement:

Potency is typically enhanced by modifying the lead compound to maximize interactions with the target, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. For analogs of this compound, this would involve a systematic Structure-Activity Relationship (SAR) study. Substituents at the bromine position could be varied to probe for additional binding pockets.

Selectivity is often achieved by exploiting differences between the target and off-target proteins. If a related anti-target has a smaller binding pocket, introducing a bulkier group onto the scaffold might sterically hinder binding to the anti-target while preserving affinity for the intended target.

In Vitro ADME Optimization:

Improving ADME properties is critical for ensuring a compound can become a viable drug candidate. The oxetane ring, a key feature of the parent compound, is known to be a valuable moiety in drug discovery for its ability to improve aqueous solubility and metabolic stability compared to more lipophilic groups like a gem-dimethyl or cyclobutane. nih.govnih.gov Further optimization could involve:

Modulating Lipophilicity: Replacing the bromine with more polar groups to reduce lipophilicity and potentially improve solubility and reduce off-target effects.

Blocking Metabolic Soft Spots: Identifying sites on the molecule susceptible to metabolic breakdown (e.g., by cytochrome P450 enzymes) and modifying them. For instance, if the pyrazine ring is a site of metabolism, switching to a different heterocycle (a bioisosteric replacement) could enhance stability.

The following table summarizes hypothetical optimization strategies for this chemical series.

Optimization GoalStructural Modification StrategyExpected Outcome
Increase Potency Replace bromine with groups capable of forming new hydrogen bonds or hydrophobic interactions.Higher binding affinity (e.g., lower IC₅₀ or Kᵢ values).
Improve Selectivity Introduce steric bulk to prevent binding to smaller off-target pockets.Reduced activity against related proteins, leading to a better safety profile.
Enhance Solubility Replace lipophilic groups with more polar ones; maintain the oxetane ring.Improved aqueous solubility, which can aid oral absorption. nih.gov
Increase Metabolic Stability Replace metabolically labile groups with more robust bioisosteres (e.g., fluorination or replacing a phenyl with a pyridine).Longer half-life in in vitro metabolic assays (e.g., liver microsomes).

Advanced Research Methodologies and Emerging Technologies in the Study of Novel Chemical Entities

Chemical Biology Approaches

Chemical biology provides powerful tools for dissecting complex biological systems. For a novel compound like 3-(5-Bromo-2-pyrazinyl)-3-oxetanamine, these approaches can elucidate its mechanism of action and identify its cellular targets.

Probe Development for Biological System Interrogation

To understand the biological role of this compound, chemical probes can be developed. These probes are typically derivatives of the parent compound, modified to allow for visualization or affinity-based purification of its binding partners. For instance, a probe could be synthesized by attaching a fluorophore or a biotin (B1667282) tag to the this compound scaffold, enabling researchers to track its localization within cells and identify interacting proteins.

Table 1: Hypothetical Chemical Probes for this compound

Probe NameModificationApplication
This compound-FluorFluorescent TagCellular imaging and localization studies
This compound-BiotinBiotin TagAffinity purification of binding partners
This compound-AlkAlkyne HandleClick chemistry for target identification

Optogenetics and Chemogenetics in Modulating Cellular Pathways

Optogenetics and chemogenetics are techniques used to control cellular activity with light and small molecules, respectively. While not directly applied to this compound itself, these methods can be used to study the pathways that the compound may modulate. For example, if the compound is found to inhibit a specific kinase, optogenetic or chemogenetic tools could be used to activate or inhibit that same kinase to mimic or reverse the compound's effects, thereby validating its mechanism of action.

Organ-on-a-Chip and 3D Cell Culture Models for Preclinical Assessment

Organ-on-a-chip and 3D cell culture models offer more physiologically relevant systems for preclinical testing compared to traditional 2D cell cultures. nih.gov These technologies aim to replicate the complex architecture and function of human organs in a miniaturized format. nih.govnih.gov

For a compound such as this compound, these models can provide insights into its efficacy and potential toxicity in a more human-like context. For instance, a "liver-on-a-chip" model could be used to study the compound's metabolism, while a "tumor-on-a-chip" model could assess its anti-cancer activity in a more realistic tumor microenvironment. nih.gov A high-throughput screening of a kinase inhibitor library has been successfully performed using an organ-on-a-chip platform for angiogenesis, demonstrating the potential of this technology in drug discovery. nih.gov

Table 2: Hypothetical Preclinical Assessment of this compound in Advanced Models

Model TypeParameter MeasuredHypothetical Finding
Liver-on-a-ChipMetabolite ProfileIdentification of key metabolites
Kidney-on-a-ChipNephrotoxicity MarkersNo significant toxicity observed
Tumor-on-a-ChipTumor Growth InhibitionDose-dependent reduction in tumor size

Artificial Intelligence and Machine Learning in Compound Design and Prediction

Table 3: Hypothetical AI/ML Predictions for this compound

ModelPredicted PropertyPredicted Value
Deep LearningKinase InhibitionHigh Probability
Random ForestAqueous SolubilityModerate
Support Vector MachineSynthetic AccessibilityFeasible

Automated Synthesis and High-Throughput Experimentation Platforms

Automated synthesis and high-throughput experimentation (HTE) platforms have become indispensable for accelerating the discovery and optimization of new chemical compounds. nih.govnih.gov These systems enable the rapid synthesis and testing of large libraries of molecules, significantly reducing the time and resources required for drug discovery. researchgate.netnih.govresearchgate.net

In the context of this compound, an automated synthesis platform could be employed to generate a library of analogs with modifications at various positions of the molecule. nih.gov This library could then be screened using HTE assays to identify compounds with improved potency or selectivity. researchgate.netnih.govresearchgate.net The data generated from these high-throughput screens can be used to build structure-activity relationships and guide further optimization efforts. researchgate.netnih.govresearchgate.net

Table 4: Hypothetical High-Throughput Screening of a this compound Analog Library

AnalogModificationTarget Inhibition (IC50)
1R1 = Methyl50 nM
2R1 = Ethyl75 nM
3R2 = Chlorine25 nM
4R2 = Fluorine30 nM

Future Directions and Translational Research Potential for Compounds Derived from the 3 5 Bromo 2 Pyrazinyl 3 Oxetanamine Scaffold

Exploration of New Therapeutic Areas and Disease Indications (e.g., specific cancers, infectious diseases)

The foundational scaffold of 3-(5-bromo-2-pyrazinyl)-3-oxetanamine, a structure integrating a pyrazine (B50134) ring with an oxetane (B1205548) motif, holds significant promise for expansion into novel therapeutic domains beyond its initial applications. The inherent properties of its constituent heterocyclic components suggest a broad potential for derivatization and exploration in various diseases.

Oncology: The pyrazine and triazine structures are integral to numerous compounds with demonstrated antitumor activity. nih.govmdpi.com For instance, certain triazine derivatives have exhibited notable activity against a wide array of human tumor cell lines, including leukemia, CNS cancer, and breast cancer. nih.gov The development of small-molecule kinase inhibitors has become a cornerstone of targeted cancer therapy. sinobiological.comaacrjournals.orgmdpi.com These inhibitors can target specific kinases involved in tumor proliferation and survival. sinobiological.com The this compound scaffold could serve as a template for designing novel kinase inhibitors. The oxetane moiety, in particular, can improve physicochemical properties such as solubility and metabolic stability, which are crucial for developing effective oral anticancer agents. acs.orgpharmablock.comnih.gov The exploration of derivatives of this scaffold could lead to new treatments for various cancers by targeting kinases that are currently underexplored. nih.gov

Infectious Diseases: While the primary focus of kinase inhibitors has been in oncology, there is growing interest in their application for infectious diseases. mdpi.com The pyrazine ring is a component of several compounds with antimicrobial properties. Further research could focus on developing derivatives of the this compound scaffold as novel antibacterial or antiviral agents.

Inflammatory Diseases: The pyrazole (B372694) moiety, structurally related to pyrazine, is found in many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Derivatives of salicylamides, which can contain halogenated phenyl rings similar to the bromo-pyrazinyl group, have also shown anti-inflammatory activity. nih.gov This suggests that derivatives of the this compound scaffold could be investigated for their potential in treating inflammatory disorders such as rheumatoid arthritis. nih.govnih.gov

Neurodegenerative Diseases: Heterocyclic compounds are being actively investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.comnih.gov Scaffolds like chromones have been used to develop multi-target molecules that can inhibit enzymes such as monoamine oxidases (MAOs) and cholinesterases, which are implicated in the pathology of these diseases. nih.gov The structural features of the this compound scaffold could be adapted to design new central nervous system (CNS) active compounds. The ability of the oxetane ring to improve properties like brain penetration could be particularly advantageous in this area. pharmablock.com

Table 1: Potential Therapeutic Areas for Derivatives of the this compound Scaffold
Therapeutic AreaPotential Targets/MechanismsRationale based on Scaffold Components
OncologyKinase inhibition, targeting cell proliferation and survival pathwaysPyrazine and triazine motifs are present in known antitumor agents. nih.govmdpi.com The oxetane ring can enhance drug-like properties. acs.orgpharmablock.comnih.gov
Infectious DiseasesInhibition of microbial growth and replicationPyrazine is a component of various antimicrobial compounds.
Inflammatory DiseasesInhibition of inflammatory mediators (e.g., COX enzymes)Structural similarities to pyrazole-containing NSAIDs and other anti-inflammatory agents. nih.govnih.gov
Neurodegenerative DiseasesInhibition of enzymes like MAOs and cholinesterases, modulation of CNS targetsHeterocyclic structures are common in CNS-active compounds. mdpi.comnih.gov The oxetane moiety may improve blood-brain barrier penetration. pharmablock.com

Development of Advanced Delivery Systems and Formulation Strategies

To maximize the therapeutic potential of compounds derived from the this compound scaffold, particularly in areas like oncology, advanced drug delivery systems are being explored. mdpi.comresearchgate.net These systems aim to improve the pharmacokinetic profile, enhance target specificity, and reduce off-target toxicity. nih.gov

Nanoparticle-Based Delivery: Nanotechnology offers a promising approach for the targeted delivery of kinase inhibitors. mdpi.commdpi.com Various nanocarriers, including liposomes, polymeric nanoparticles, and inorganic nanoparticles, can encapsulate these drugs. mdpi.comnih.gov This encapsulation can improve the solubility and bioavailability of poorly soluble compounds, protect them from degradation, and allow for controlled release at the target site. mdpi.com For instance, polymeric nanoparticles have been used to deliver the multikinase inhibitor foretinib, leading to reduced tumor growth in preclinical models. nih.gov

Targeted Nanocarriers: To further enhance specificity, nanoparticles can be functionalized with ligands such as antibodies or peptides that recognize and bind to receptors overexpressed on cancer cells. mdpi.com This "active targeting" strategy can increase the concentration of the drug at the tumor site, thereby improving efficacy and minimizing systemic side effects. mdpi.com

Overcoming Physicochemical Challenges: The oxetane ring in the this compound scaffold is known to improve aqueous solubility. acs.org However, derivatives may still present formulation challenges. Advanced formulation strategies, such as the use of solubilizing agents or the development of amorphous solid dispersions, can be employed to address these issues. The incorporation of fluorine into the oxetane ring is another innovative approach to modulate properties like lipophilicity and metabolic stability. news-medical.net

Table 2: Advanced Delivery Systems for Oxetane-Containing Compounds
Delivery SystemAdvantagesExamples of Application
Polymeric NanoparticlesBiocompatibility, controlled release, potential for surface functionalizationDelivery of kinase inhibitors to tumor cells. nih.gov
LiposomesAbility to encapsulate both hydrophilic and hydrophobic drugs, biocompatibilityImproving the therapeutic index of anticancer drugs.
Inorganic Nanoparticles (e.g., silica)High drug loading capacity, controllable releaseTargeted delivery of chemotherapeutic agents. mdpi.com

Combination Therapies with Existing Modalities

Synergy with Chemotherapy: Combining a targeted kinase inhibitor with conventional chemotherapy is a well-established strategy. nih.gov The kinase inhibitor can sensitize cancer cells to the cytotoxic effects of the chemotherapeutic agent, allowing for lower doses and reduced toxicity. Plant-derived compounds have also been shown to have synergistic effects with conventional anticancer drugs. mdpi.com

Dual Kinase Inhibition: Targeting multiple nodes within a signaling pathway can be an effective way to prevent or delay the onset of resistance. sinobiological.com This can be achieved by combining two or more selective kinase inhibitors or by designing a single molecule that inhibits multiple kinases. mdpi.com

Combination with Immunotherapy: A growing area of research is the combination of kinase inhibitors with immune checkpoint inhibitors. nih.gov Some kinase inhibitors can modulate the tumor microenvironment, making it more susceptible to an immune attack. This combination has the potential to produce durable responses in a broader range of patients.

Addressing Challenges in Drug Resistance and Evolving Pathogen Targets

A significant challenge in the treatment of cancer and infectious diseases is the development of drug resistance. sinobiological.comnih.gov The this compound scaffold can be a starting point for designing next-generation inhibitors that can overcome resistance mechanisms.

Targeting Mutant Kinases: Resistance to kinase inhibitors often arises from mutations in the target kinase that prevent the drug from binding. sinobiological.com Next-generation inhibitors can be specifically designed to bind to these mutant forms of the kinase. aacrjournals.org

Allosteric Inhibition: Instead of targeting the highly conserved ATP-binding site, allosteric inhibitors bind to other sites on the kinase, inducing a conformational change that inactivates the enzyme. sinobiological.com This approach can be effective against resistance mutations that occur in the ATP-binding pocket.

Covalent Inhibition: Covalent inhibitors form a permanent bond with the target kinase, leading to irreversible inhibition. digitellinc.com This strategy can achieve high potency and selectivity.

Bypass Signaling Pathway Inhibition: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited kinase. sinobiological.comnih.gov Combination therapies that target both the primary oncogenic driver and the bypass pathway can be an effective strategy to overcome this type of resistance. aacrjournals.orgmdpi.com

Ethical Considerations in Chemical Biology and Drug Discovery Research

The development of new therapeutic agents from scaffolds like this compound must be guided by strong ethical principles throughout the research and development process. lindushealth.comnumberanalytics.com

Preclinical Research: The use of animals in preclinical testing raises significant ethical concerns. srce.hrbiobostonconsulting.com Researchers have a responsibility to adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement. This includes using in vitro and computational models whenever possible, minimizing the number of animals used, and refining experimental procedures to minimize pain and distress. srce.hr

Clinical Trials: The ethical conduct of clinical trials is paramount. asco.org Key principles include informed consent, ensuring that participants fully understand the potential risks and benefits of the research. numberanalytics.com Researchers must also ensure the equitable selection of participants and the protection of patient privacy and data confidentiality. lindushealth.com

Scientific Integrity: Maintaining scientific integrity is crucial for building trust in the research enterprise. biobostonconsulting.com This includes robust study design, transparent reporting of results, and proper attribution of contributions. acs.orgacs.org Professional societies like the American Chemical Society (ACS) and the American Society for Biochemistry and Molecular Biology (ASBMB) provide ethical guidelines for researchers. acs.orgacsethics.orgasbmb.org

Q & A

Q. What are the key considerations for synthesizing 3-(5-Bromo-2-pyrazinyl)-3-oxetanamine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 5-bromo-2-pyrazinecarboxylic acid derivatives with oxetanamine precursors. Optimization includes:
  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., via ethanol/piperidine systems) .
  • Catalyst Selection : Use palladium-based catalysts for cross-coupling reactions involving bromine substituents .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) improves yield and purity.

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify pyrazine ring protons (δ 8.5–9.5 ppm) and oxetane protons (δ 4.5–5.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected m/z ~258.0 for C7_7H8_8BrN3_3O) .
  • X-ray Diffraction (XRD) : For crystalline derivatives, bond angles and spatial arrangement can be validated .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential bromine vapor release .
  • Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation .

Q. How can researchers ensure purity and quantify the compound post-synthesis?

  • Methodological Answer :
  • HPLC : Use C18 columns with acetonitrile/water mobile phases (UV detection at 254 nm) .
  • Elemental Analysis : Confirm bromine content (~31% by mass) to assess stoichiometric purity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity of the bromine substituent in cross-coupling reactions?

  • Methodological Answer :
  • Mechanistic Studies : Use DFT calculations to model electronic effects of the pyrazine ring on bromine’s electrophilicity .
  • Comparative Experiments : Test Suzuki-Miyaura couplings with Pd(PPh3_3)4_4 vs. Buchwald-Hartwig conditions to identify optimal catalytic systems .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :
  • Accelerated Degradation Studies : Incubate at pH 2–12 (37°C) and monitor via LC-MS for decomposition products (e.g., oxetane ring opening) .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life at 25°C based on degradation rates at elevated temperatures .

Q. What in vitro assays are suitable for probing the compound’s biological activity, given structural analogs’ antimicrobial properties?

  • Methodological Answer :
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Test inhibition of bacterial dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation assays .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to DHFR (PDB: 1RX2). Focus on hydrogen bonding with oxetamine and pyrazine moieties .
  • ADMET Prediction : SwissADME to estimate permeability (LogP ~1.2) and cytochrome P450 interactions .

Q. What synthetic routes enable selective functionalization of the oxetane ring without disrupting the bromopyrazine core?

  • Methodological Answer :
  • Protection/Deprotection : Temporarily protect the oxetane amine with Boc groups before modifying pyrazine .
  • Microwave-Assisted Synthesis : Enhance regioselectivity in SNAr reactions using controlled microwave heating .

Q. How can researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :
  • Interlaboratory Validation : Compare data across multiple instruments (e.g., DSC for melting points, standardized NMR solvents) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.